

The Mechanism of Action of Motilin (26-47): A Technical Guide

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Compound of Interest

Compound Name: *Motilin (26-47), human, porcine*

Cat. No.: *B549804*

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Introduction

Motilin is a 22-amino acid peptide hormone primarily synthesized and secreted by endocrine M cells in the mucosa of the upper small intestine, particularly the duodenum and jejunum. It plays a crucial role in regulating gastrointestinal (GI) motility, specifically in initiating the migrating motor complex (MMC), a series of powerful contractions that sweep the stomach and small intestine clear of residual food and debris during the fasting state. The active form of this peptide, derived from the precursor promotilin, is often referred to as Motilin (26-47). This guide provides an in-depth technical overview of the mechanism of action of Motilin (26-47), focusing on its interaction with its receptor and the subsequent intracellular signaling cascades.

Motilin Receptor (MLNR)

The biological effects of motilin are mediated through its specific receptor, the motilin receptor (MLNR), formerly known as GPR38.^[1] The MLNR is a class A G protein-coupled receptor (GPCR) consisting of 412 amino acids that form seven transmembrane domains.^[2] This receptor is predominantly expressed on smooth muscle cells and enteric neurons within the gastrointestinal tract.^{[1][2]} The N-terminal domain of the receptor is critical for ligand binding, while the C-terminal tail is involved in preventing enzymatic degradation and is implicated in receptor desensitization and internalization.^{[2][3]}

Quantitative Data: Receptor Binding and Functional Potency

The interaction of Motilin (26-47) with its receptor and its functional potency have been characterized in various in vitro systems. The following table summarizes key quantitative data from studies using different cell lines and tissues.

Parameter	Value	Cell Line / Tissue	Reference
Ki	2.3 nM	Chinese hamster ovary (CHO) cell line	[4][5][6]
EC50 (Calcium Mobilization)	0.3 nM	Chinese hamster ovary (CHO) cell line	[4][5][6]
EC50 (Calcium Mobilization)	1.5 ± 0.4 nM	Not specified	[4][7]
IC50 (Receptor Binding)	0.7 ± 0.2 nM	Smooth muscle cells	[4][6][8]
EC50 (Contraction)	1.0 ± 0.2 nM	Not specified	[4][8]
EC50 (Enteric Cholinergic Activity)	33 nM	Human stomach	[5]

Signaling Pathways

Upon binding of Motilin (26-47) to the MLNR, a conformational change is induced in the receptor, leading to the activation of heterotrimeric G proteins. The MLNR primarily couples to Gq/11 and G13 proteins to initiate downstream signaling cascades.[4][8]

Gq/11-Mediated Pathway

Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺)

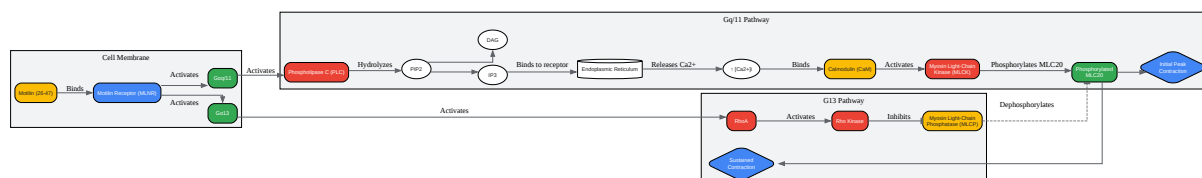
into the cytosol.[4][8] The elevated intracellular Ca^{2+} concentration, along with DAG, activates protein kinase C (PKC).[8]

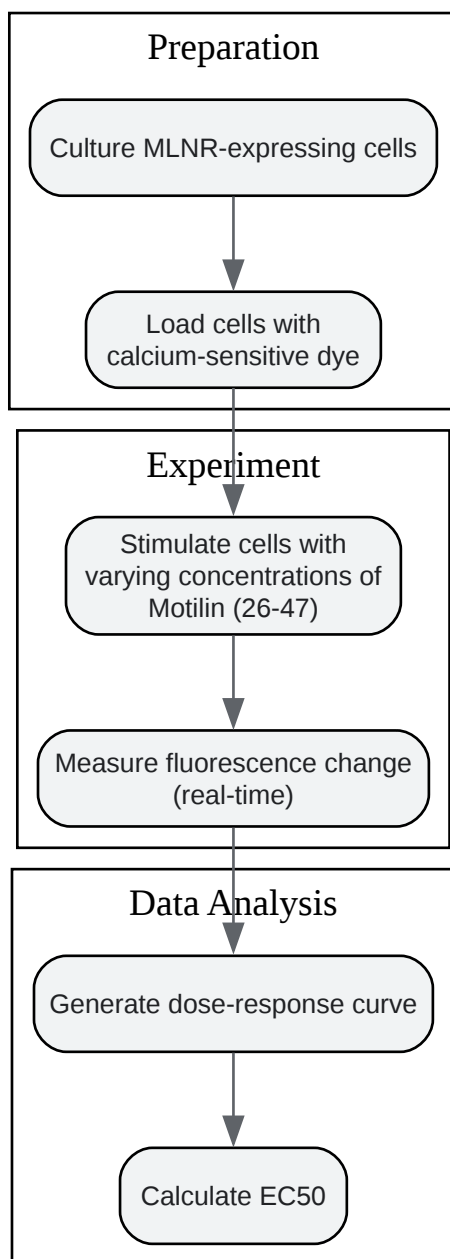
The increase in cytosolic Ca^{2+} is a critical event in smooth muscle contraction. Calcium ions bind to calmodulin, and the resulting Ca^{2+} -calmodulin complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin II (MLC20), which enables the interaction between myosin and actin filaments, leading to muscle contraction.[8]

G13-Mediated Pathway

In addition to the Gq/11 pathway, Motilin (26-47) also activates G13, which stimulates the RhoA/Rho-kinase pathway.[8] Rho-kinase contributes to smooth muscle contraction through a calcium-sensitizing mechanism. It phosphorylates and inactivates myosin light-chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC20. Inhibition of MLCP leads to a sustained state of MLC20 phosphorylation and, consequently, a more prolonged contraction.[8][10] Rho-kinase can also phosphorylate CPI-17, an endogenous inhibitor of MLCP, further enhancing the inhibition of the phosphatase.[8]

The dual activation of Gq/11 and G13 pathways results in a biphasic contractile response: an initial, rapid peak contraction driven by the Ca^{2+} -dependent activation of MLCK, followed by a sustained contraction maintained by the Rho-kinase-mediated inhibition of MLCP.[4][8]





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